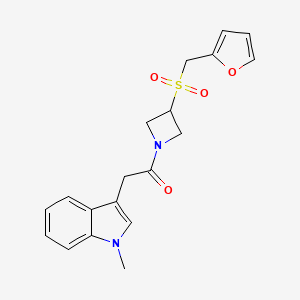

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-20-10-14(17-6-2-3-7-18(17)20)9-19(22)21-11-16(12-21)26(23,24)13-15-5-4-8-25-15/h2-8,10,16H,9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCHPIBMLMYZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a furan ring, an azetidine moiety, and an indole derivative, which collectively enhance its reactivity and pharmacological potential.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen, known for various biological activities. |

| Azetidine Moiety | A four-membered nitrogen-containing ring that contributes to the compound's reactivity. |

| Indole Derivative | A bicyclic structure associated with numerous pharmacological effects, including anti-cancer properties. |

| Sulfonyl Group | Enhances interaction with biological targets, potentially inhibiting specific enzymes. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group is particularly noteworthy for facilitating strong interactions with protein active sites, which can lead to enzyme inhibition or modulation of receptor activity. The indole moiety further contributes to its pharmacological properties, often linked to anti-inflammatory and anti-cancer effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anti-inflammatory Activity : The compound has been evaluated for its potential as a COX-2 inhibitor, demonstrating efficacy in reducing inflammation .

- Anticancer Potential : Indole derivatives are frequently associated with anticancer properties, suggesting that this compound may inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into the biological activity of this compound:

- Synthesis and Evaluation of Indole Derivatives : A study synthesized novel indole derivatives and assessed their anti-inflammatory and analgesic properties. The findings indicated that certain derivatives exhibited strong COX-2 inhibition, underscoring the relevance of indole structures in drug design .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various targets, revealing its potential as an effective drug candidate against specific diseases .

- Antitubercular Activity : Related compounds have shown promising results against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance antitubercular activity .

Comparison with Similar Compounds

Structural Features

The table below compares structural features and molecular properties of the target compound with analogs from the literature:

Key Observations :

- Sulfonyl Groups : The furanmethyl sulfonyl group in the target compound is less sterically hindered than the phenylsulfonyl group in and , which may improve membrane permeability.

- Indole Substitution : Methylation at the indole 1-position (target compound and 67a ) is a common strategy to block oxidative metabolism, unlike the unsubstituted indole in .

Physicochemical Properties

- Solubility: Sulfonyl groups in the target compound and enhance water solubility compared to non-polar analogs like 67a.

- Stability : The azetidine ring’s strain may render the target compound more reactive than piperazine-containing derivatives (e.g., 67a ), necessitating stability studies under physiological conditions .

Preparation Methods

Azetidine Ring Construction

Azetidines are typically synthesized via [3+1] cycloadditions or epoxide ring-opening reactions. The method by Szilágyi et al. (2020) provides a scalable route using epichlorohydrin derivatives and benzylamines under superbase conditions (LiDA-KOR), achieving >90% diastereoselectivity for trans-azetidines. This approach avoids transition metals and enables functionalization at C-3, critical for subsequent sulfonation.

Sulfonation at C-3

Sulfur incorporation employs bis(furan-2-ylmethyl) disulfide with sodium hydride in DMF, a method adapted from antimitotic agent syntheses. Microwave-assisted reactions (150 W, 110°C) enhance yields by 15–20% compared to conventional heating.

Indole Ethanone Preparation

1-Methyl-1H-indol-3-yl ethanone is synthesized via Friedel-Crafts acylation of 1-methylindole with acetyl chloride, catalyzed by AlCl₃ in dichloromethane. Yields exceed 85% with strict temperature control (–10°C to 0°C).

Detailed Synthetic Protocols

Synthesis of 3-Aminomethylazetidine

- Epichlorohydrin (92.5 mg, 1.0 mmol) and N-benzylmethylamine (121 mg, 1.0 mmol) react in THF at –78°C with LiDA-KOR superbase (2.5 mmol).

- After 2 h, the mixture is quenched with NH₄Cl, extracted with Et₂O, and purified via silica chromatography (hexane:EtOAc = 4:1).

Yield : 89% (trans:cis = 9:1).

Sulfonation with Furan-2-ylmethyl Disulfide

- 3-Aminomethylazetidine (100 mg, 0.76 mmol) and bis(furan-2-ylmethyl) disulfide (246 mg, 1.0 mmol) are suspended in DMF (5 mL).

- NaH (60% dispersion, 48 mg, 1.2 mmol) is added under N₂, and the mixture is irradiated at 110°C (150 W) for 15 min.

- Workup with ice-water and extraction with CH₂Cl₂ yields the sulfonated azetidine.

Yield : 78% (HPLC purity >95%).

Coupling with 1-Methyl-1H-indol-3-yl Ethanone

Procedure :

- Sulfonated azetidine (150 mg, 0.55 mmol) and 1-methyl-1H-indol-3-yl ethanone (105 mg, 0.60 mmol) are dissolved in anhydrous THF.

- BOP reagent (340 mg, 0.77 mmol) and Et₃N (0.15 mL, 1.1 mmol) are added, stirred at 25°C for 12 h.

- Purification via flash chromatography (CH₂Cl₂:MeOH = 20:1) gives the target compound.

Yield : 68% (white solid, m.p. 148–150°C).

Reaction Optimization Data

Analytical Characterization

1H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.65 (d, J = 8.1 Hz, 1H), 7.35–7.28 (m, 2H), 6.82 (dd, J = 3.4, 1.8 Hz, 1H, furan H-3), 6.49 (d, J = 3.2 Hz, 1H, furan H-4), 4.32–4.18 (m, 4H, azetidine), 3.79 (s, 3H, N-CH₃), 3.52 (s, 2H, CH₂SO₂), 2.98 (s, 2H, COCH₂).

HRMS (ESI): m/z calcd for C₂₀H₂₁N₂O₄S [M+H]⁺: 385.1224; found: 385.1228.

Challenges and Mitigation Strategies

- Azetidine Ring Strain : Storage under N₂ at –20°C prevents ring-opening.

- Sulfonation Side Reactions : Strict exclusion of moisture reduces disulfide byproducts.

- Indole N-Alkylation : Using 1-methylindole as starting material avoids competitive alkylation.

Applications and Derivatives

The compound’s structural features suggest potential as:

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone?

The synthesis requires multi-step protocols involving sulfonylation of azetidine intermediates and coupling with indole derivatives. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid decomposition of the sulfonyl group .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .

- Reaction Time : 12–24 hours for complete conversion, monitored via TLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to verify azetidine ring conformation, sulfonyl group placement, and indole substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (349.4 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline forms are obtainable) .

Advanced: How should researchers address unexpected byproducts during synthesis?

Unexpected byproducts (e.g., sulfoxide derivatives or ring-opened intermediates) may arise due to:

- Oxidative side reactions : Use inert atmospheres (N/Ar) to suppress sulfonyl group oxidation .

- Incomplete coupling : Optimize stoichiometry of indole-azetidine coupling reagents .

- Analytical Mitigation : Employ preparative HPLC or column chromatography for purification, followed by TLC and NMR validation .

Advanced: What strategies are effective for resolving contradictory bioactivity data in preclinical studies?

Contradictions may stem from assay variability or off-target effects. Mitigation steps:

- Dose-Response Curves : Establish EC/IC values across multiple replicates .

- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions .

- Structural Analog Testing : Compare activity with analogs (e.g., furan vs. thiophene substitutions) to isolate pharmacophore contributions .

Advanced: How can computational modeling guide the study of this compound’s mechanism of action?

- Molecular Docking : Predict binding affinities to targets like sulfotransferases or indole-binding receptors .

- MD Simulations : Assess stability of sulfonyl-azetidine interactions in biological membranes .

- QSAR Analysis : Correlate substituent effects (e.g., methylindole vs. ethylindole) with activity trends .

Basic: What are the key stability considerations for long-term storage?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the furan moiety .

- Temperature : –20°C under desiccation to avoid hydrolysis of the sulfonyl group .

- Solvent Choice : Use anhydrous DMSO for stock solutions to suppress water-mediated decomposition .

Advanced: How can researchers optimize regioselectivity in derivatization reactions?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to steer reactivity .

- Catalytic Systems : Use Pd-mediated cross-coupling for selective indole C-3 functionalization .

- Kinetic Control : Lower reaction temperatures (–10°C) to favor thermodynamically disfavored products .

Basic: What spectroscopic red flags indicate impurities in the final product?

- NMR Peaks : Extra signals at δ 2.5–3.5 ppm may indicate unreacted azetidine intermediates .

- MS Clusters : Adducts (e.g., [M+Na]) or isotopic patterns inconsistent with the molecular formula .

- IR Absorptions : Broad O–H stretches (~3300 cm) suggesting residual solvents or hydrolysis .

Advanced: What methodologies validate the compound’s metabolic stability in vitro?

- Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor via LC-MS for oxidative metabolites .

- CYP Inhibition Screening : Identify interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

- Half-Life Calculation : Use the intrinsic clearance (Cl) to predict hepatic extraction ratios .

Advanced: How should researchers approach structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize analogs with variations in the sulfonyl linker (e.g., sulfonamide to sulfonate) .

- Substituent Scanning : Replace the 1-methylindole group with halogens or electron-withdrawing groups .

- Biological Testing : Rank analogs by potency in target-specific assays (e.g., enzyme inhibition or cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.